

Technical Guide: Storage, Stability, and Handling of Mebeverine Acid-d5 (HCl)[1]

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Compound of Interest

Compound Name: *Mebeverine acid-d5 (hydrochloride)*
Cat. No.: *B12408208*

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Compound Profile & Physicochemical Context[1][2][3][4][5][6][7]

Mebeverine Acid-d5 (hydrochloride) is the stable isotope-labeled form of Mebeverine Acid, a primary oxidative metabolite of the antispasmodic drug Mebeverine.[1] In pharmacokinetic (PK) assays, it serves as the critical Internal Standard (IS) to normalize matrix effects and recovery variations.[1]

- Chemical Name: 4-[Ethyl(1-(4-methoxyphenyl)propan-2-yl)amino]butanoic acid-d5 hydrochloride.[1]
- Role: Quantitation of Mebeverine and its metabolites in plasma/urine.[2][3]
- Isotopic Labeling: Typically, the deuterium label is located on the N-ethyl group ().[1] This placement is strategic, ensuring the label is chemically stable and not subject to rapid exchange with solvent protons (unlike hydroxyl or carboxyl protons).[1]

Physicochemical Properties Table[1][9]

Property	Specification	Technical Note
Molecular Formula		Includes HCl salt counterion. [1]
Molecular Weight	~320.87 g/mol	Shift of +5 Da from unlabeled acid (MW ~315.8).[1]
Form	White to off-white solid	Crystalline or amorphous powder.[1]
Solubility	DMSO, Methanol, Water (High)	HCl salt confers water solubility; free base is lipophilic.[1]
Hygroscopicity	High	Amine hydrochlorides are prone to moisture uptake.[1]
pKa	~3.8 (COOH), ~9.5 (Amine)	Zwitterionic character in neutral solution.[1]

Stability Mechanisms & Degradation Risks[1][6]

Understanding the degradation pathways is essential for maintaining the integrity of the reference standard.[1]

A. Lactamization Risk (Structural Insight)

Mebeverine acid is a

-amino acid derivative (4-aminobutyric acid backbone).[1] While the nitrogen is tertiary (preventing simple lactamization), trace degradation to the secondary amine (desmethyl analog) allows for rapid intramolecular cyclization to form a pyrrolidinone (lactam) species.[1]

- Risk Factor: Acidic aqueous environments or high temperatures can promote N-dealkylation followed by cyclization.[1]
- Impact: Loss of IS signal and appearance of "ghost" peaks in chromatograms.[1]

B. Isotopic Integrity

The

-ethyl group is robust.[1] However, "cross-talk" can occur if the isotopic purity is compromised (<99% D-enrichment) or if metabolic-like degradation occurs in the stock solution (e.g., loss of the ethyl group yields the same mass as the desmethyl metabolite).[1]

C. Hygroscopic Hydrolysis

As a hydrochloride salt, the compound will absorb atmospheric moisture. While the molecule itself is relatively hydrolytically stable (unlike the parent Mebeverine ester), excess moisture promotes microbial growth and chemical oxidation in solid-state storage.[1]

Storage Protocols

Solid State Storage (Lyophilized/Powder)[1]

- Temperature: -20°C is mandatory for long-term stability (>1 month).[1][4] -80°C is recommended for archiving (>1 year).[1][5]
- Atmosphere: Store under Argon or Nitrogen gas to prevent oxidation of the methoxy-aromatic ring.[1]
- Container: Amber glass vials with Teflon-lined screw caps.[1] Avoid plastic microcentrifuge tubes for long-term storage due to potential leaching or moisture permeability.[1]
- Desiccation: Always store the vial inside a secondary container (jar) with active desiccant (silica gel or
).[1]

Solution State Storage (Stock Solutions)[1][10][12]

- Solvent: Methanol (MeOH) is the preferred solvent for stock preparation (1 mg/mL).[1] DMSO is an alternative if solubility is an issue, but DMSO freezes at 18.5°C and can be difficult to handle in freeze-thaw cycles.[1]
- Stability Window:

- 4°C: Use within 24-48 hours.[1]
- ■ -20°C:* Stable for 1 month.
- ■ -80°C:* Stable for 6 months.
- Acidification: Do NOT add acid (Formic acid/HCl) to the stock solution for storage.[1] Acidify only the working solution immediately prior to use.[1] Excess acid during storage can catalyze degradation.[1]

Experimental Workflow & Quality Control

Protocol: Stock Solution Preparation

- Equilibration: Allow the vial to warm to room temperature (20-25°C) inside the desiccator before opening. Why? To prevent condensation of atmospheric moisture onto the cold hygroscopic salt.[1]
- Weighing: Weigh ~1-2 mg of Mebeverine Acid-d5 HCl into a tared amber glass vial.
- Dissolution: Add Methanol to achieve a concentration of 1.0 mg/mL. Vortex for 30 seconds. [1] If particles persist, sonicate for 5 minutes (maintain water bath <25°C).
- Aliquoting: Dispense into single-use aliquots (e.g., 100 L) to avoid repeated freeze-thaw cycles.
- Verification: Analyze the fresh stock against a previous lot or the unlabeled standard (checking for retention time match) via LC-MS.

Protocol: Stability Testing (Self-Validation)

Before running a large PK batch, validate the IS stability:

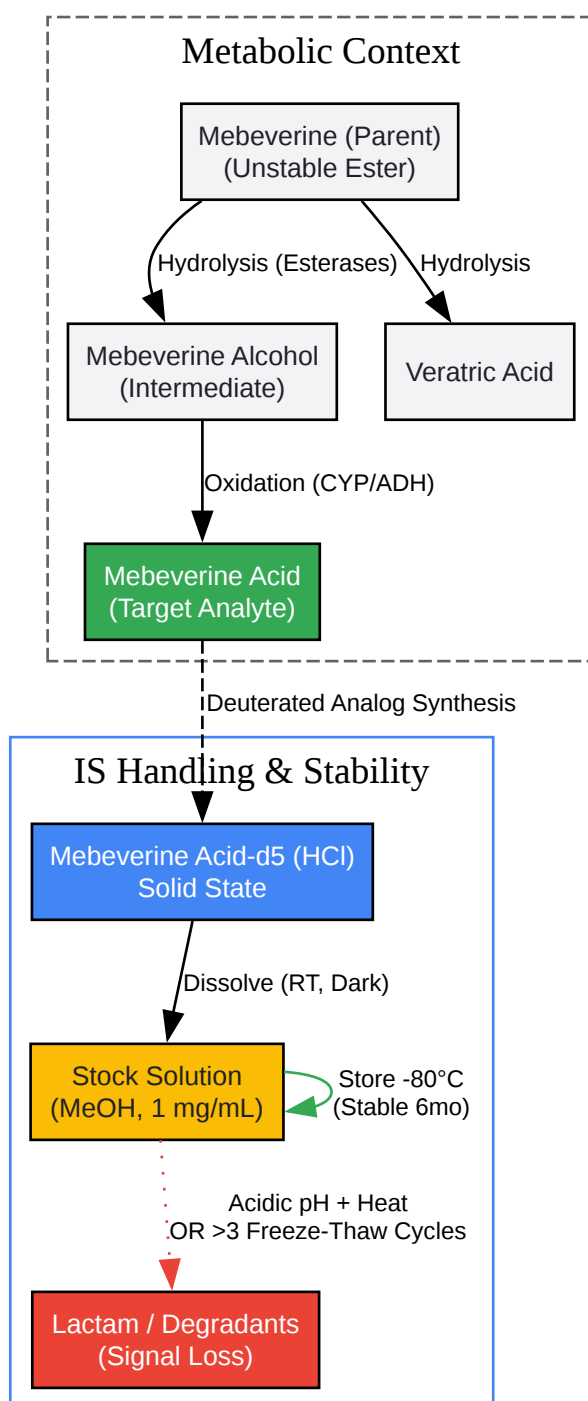
- Freeze-Thaw Test: Subject one aliquot to 3 cycles of freezing (-20°C) and thawing (RT). Compare peak area to a fresh aliquot. Acceptance:

- Benchtop Stability: Leave a working solution (e.g., 100 ng/mL in 50:50 MeOH:Water) at RT for 4 hours. Analyze. Acceptance:

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Visualizing the Stability & Metabolic Context

The following diagram illustrates the metabolic origin of Mebeverine Acid and the critical stability decision tree for the deuterated standard.



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Caption: Metabolic pathway of Mebeverine yielding the acid metabolite, and the stability workflow for the d5-IS.

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- To cite this document: BenchChem. [Technical Guide: Storage, Stability, and Handling of Mebeverine Acid-d5 (HCl)[1]]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408208/docs#technical-guide-storage-stability-and-handling-of-mebeverine-acid-d5-hcl-1]

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